(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide
Description
Properties
IUPAC Name |
1-benzyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-18-16(21)10-5-11-19-17(22)15-9-6-12-20(15)13-14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,18,21)(H,19,22)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMANXAOMOATR-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Benzylation: The pyrrole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The benzylated pyrrole is reacted with N-methylbut-2-enamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or the amide group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound can be compared to the following structurally related molecules from the evidence:
(a) Example 53 ()
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences :
- Replaces the pyrrole ring with a pyrazolo[3,4-d]pyrimidine core.
- Contains a chromen-4-one moiety linked to fluorophenyl groups.
- Features a sulfonamide group instead of an enamide.
- The chromenone group may confer fluorescence properties or π-stacking interactions. Higher molecular weight (589.1 g/mol) compared to the target compound, likely impacting pharmacokinetics .
(b) (2E)-N-Hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide ()
- Structural Differences :
- Substitutes the benzyl group with a methyl group on the pyrrole ring.
- Replaces the N-methylbut-2-enamide with an N-hydroxypropenamide group.
- Includes a phenylacetyl substituent instead of a formamido linkage.
- Functional Implications :
- The N-hydroxy group is a hydroxamic acid derivative, a motif commonly associated with histone deacetylase (HDAC) inhibition.
- Reduced steric bulk compared to the benzyl group may alter target selectivity.
- Reported as an experimental drug (DrugBank ID: DB07350), suggesting preclinical evaluation for therapeutic applications .
Comparative Analysis Table
Research Findings and Implications
- Target Compound :
The benzyl-pyrrole-enamide architecture is understudied in the provided evidence. However, analogous pyrrole derivatives are frequently explored for antimicrobial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like cyclooxygenase . - Example 53 :
Demonstrated a 28% yield in synthesis, highlighting challenges in optimizing reactions for complex heterocycles. Its fluorinated groups likely enhance metabolic stability . - Compound : As a hydroxamic acid derivative, it may exhibit chelating properties, making it suitable for targeting metal-dependent enzymes. Its inclusion in DrugDB suggests preclinical evaluation for oncology or inflammatory diseases .
Biological Activity
The compound (2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide , also referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of a pyrrole ring, a formamide group, and a methylbutenamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the formamido group enhances hydrogen bonding interactions, which may increase binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction.
- Anti-inflammatory Properties : The compound has exhibited potential anti-inflammatory effects by modulating cytokine release.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 0.95 | |
| Cytotoxicity | MCF-7 Cells | 0.73 | |
| Cytotoxicity | A549 Cells | 0.37 | |
| Anti-inflammatory | Macrophages | 5.0 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrrole derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.95 µM, indicating strong potential as an anticancer agent. The mechanism involved the induction of apoptosis and cell cycle arrest at the sub-G1 phase.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory activity of this compound in macrophage cultures. The results indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 5 µM, suggesting its utility in treating inflammatory conditions.
Research Findings
Recent research has explored various derivatives of pyrrole-based compounds for their biological activities. Notably, compounds similar to this compound have shown promise in:
- Targeting Kinase Pathways : Many derivatives have been identified as selective inhibitors of kinases involved in cancer progression.
- Modulating Immune Responses : Some studies suggest these compounds can enhance immune responses against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
